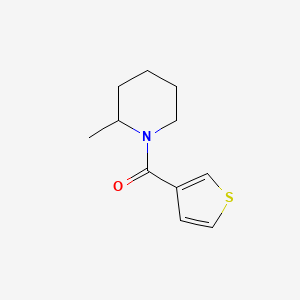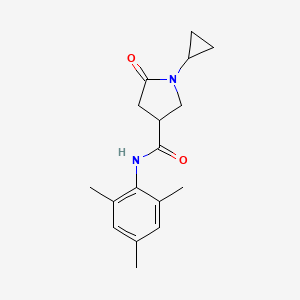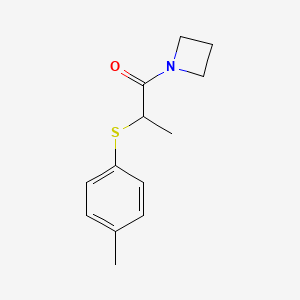
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MPTM has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
Wirkmechanismus
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. Activation of these receptors leads to a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to have a variety of biochemical and physiological effects on the body. Activation of the CB1 receptor by (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone leads to the release of neurotransmitters such as dopamine, which is involved in reward and pleasure pathways in the brain. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has also been found to have analgesic effects, reducing pain sensation in animal models. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to stimulate appetite and increase food intake in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in scientific research has several advantages. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the endocannabinoid system. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor. However, the use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling hazardous chemicals.
Zukünftige Richtungen
There are several potential future directions for research on (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone. One area of interest is the development of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to better understand the biochemical and physiological effects of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone on the body. Finally, the potential therapeutic applications of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone and other synthetic cannabinoids should be explored, particularly in the areas of pain management and appetite stimulation.
Synthesemethoden
The synthesis of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-methylpiperidine and thiophen-3-ylmethanone in the presence of a catalyst. This reaction results in the formation of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone as a white crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been the subject of scientific research due to its potential use as a tool for studying the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This makes (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone a useful tool for studying the effects of cannabinoids on the endocannabinoid system.
Eigenschaften
IUPAC Name |
(2-methylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-4-2-3-6-12(9)11(13)10-5-7-14-8-10/h5,7-9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLYHSVKNOYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)



![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)


